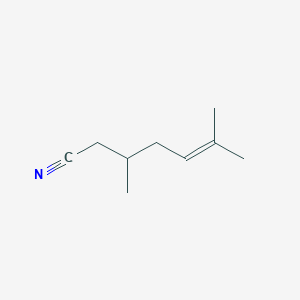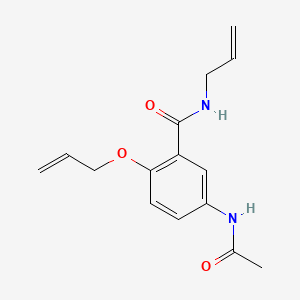
1,4-Anhydro-D-glucitol tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-D-glucitol tetraacetate typically involves the acetylation of 1,4-anhydro-D-glucitol. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored, and the product is purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Anhydro-D-glucitol tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,4-anhydro-D-glucitol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alcohols or amines can be used to replace acetyl groups.
Major Products Formed
Hydrolysis: 1,4-Anhydro-D-glucitol and acetic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Anhydro-D-glucitol tetraacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-Anhydro-D-glucitol tetraacetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in glucose metabolism, thereby affecting cellular processes. The compound can also interact with viral proteins, inhibiting their function and preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Anhydro-D-glucitol: The parent compound without acetyl groups.
D-Glucitol:
Dapagliflozin tetraacetate: A related compound used in the treatment of diabetes
Uniqueness
1,4-Anhydro-D-glucitol tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of complex molecules and as a research tool in studying metabolic pathways .
Eigenschaften
CAS-Nummer |
53905-78-5 |
|---|---|
Molekularformel |
C14H20O9 |
Molekulargewicht |
332.30 g/mol |
IUPAC-Name |
[2-acetyloxy-2-(3,4-diacetyloxyoxolan-2-yl)ethyl] acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11(21-8(2)16)13-14(23-10(4)18)12(6-20-13)22-9(3)17/h11-14H,5-6H2,1-4H3 |
InChI-Schlüssel |
XYTVZFGQLPBQQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C1C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
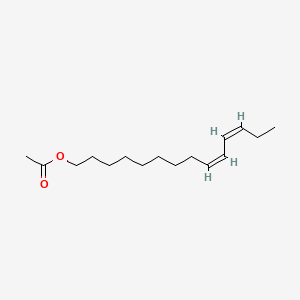
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)


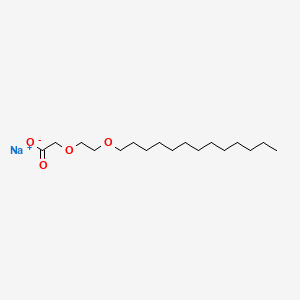
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
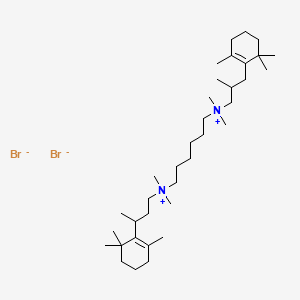

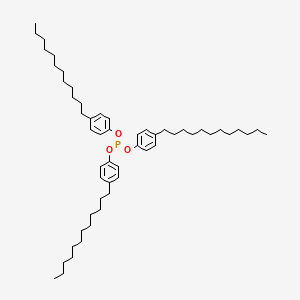
![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
